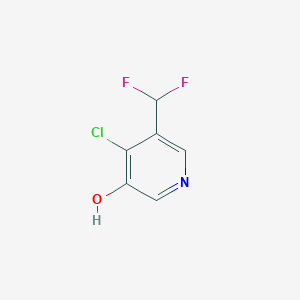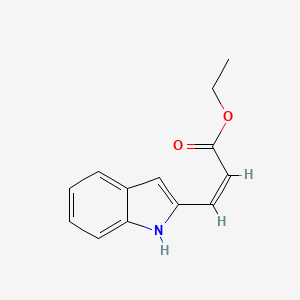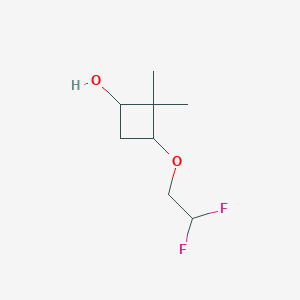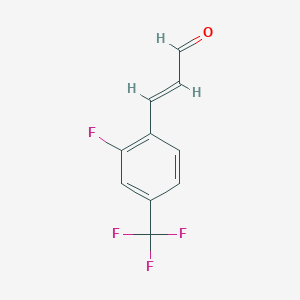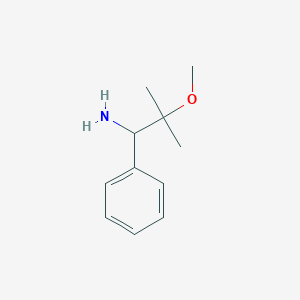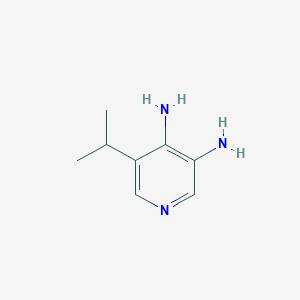
5-Isopropylpyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and an isopropyl group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpyridine-3,4-diamine can be achieved through several methods. One common approach involves the amination of 5-isopropylpyridine using suitable amine sources under controlled conditions. For instance, the reaction of 5-isopropylpyridine with ammonia or primary amines in the presence of a catalyst can yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Isopropylpyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminopyridine: A similar compound with two amino groups at the 3 and 4 positions but without the isopropyl group.
5-Methylpyridine-3,4-diamine: Another derivative with a methyl group at the 5 position instead of an isopropyl group.
Uniqueness
5-Isopropylpyridine-3,4-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,9H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
BHWIKHVQVGOZFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


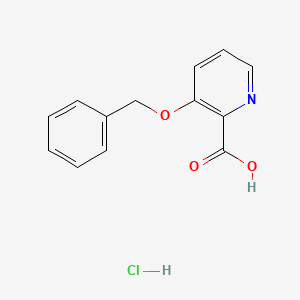

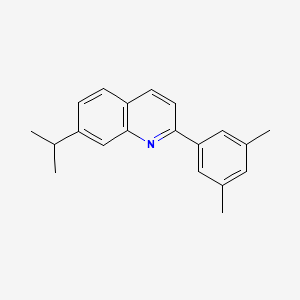

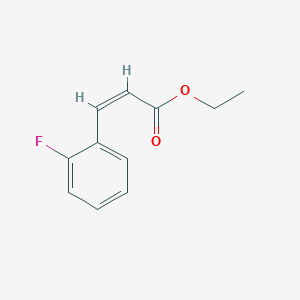
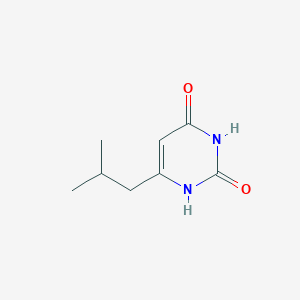
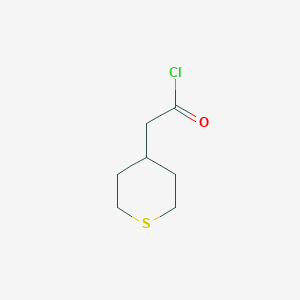
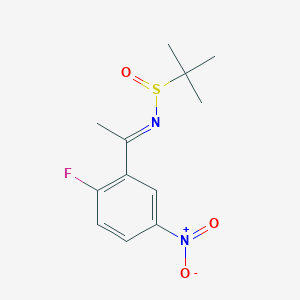
![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
